molecular formula C6H8O4 B11803912 4-Oxotetrahydro-2H-pyran-3-carboxylic acid

4-Oxotetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B11803912
M. Wt: 144.12 g/mol
InChI Key: PXHSAHGKYUDEKJ-UHFFFAOYSA-N
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Description

4-Oxotetrahydro-2H-pyran-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H8O4. It is a derivative of tetrahydropyran and contains both a ketone and a carboxylic acid functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydroxypropanoate with ethyl acrylate in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of tetrahydropyranone derivatives, which undergo esterification and subsequent hydrolysis to yield the desired acid .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Oxotetrahydro-2H-pyran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Oxotetrahydro-2H-pyran-3-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Oxotetrahydro-2H-pyran-3-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group within a six-membered ring structure. This combination of functional groups provides a versatile platform for various chemical transformations and applications .

Properties

IUPAC Name

4-oxooxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5-1-2-10-3-4(5)6(8)9/h4H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHSAHGKYUDEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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